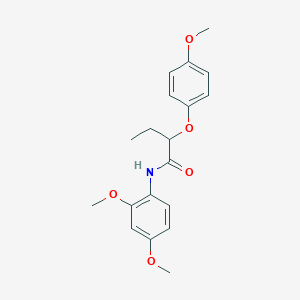

![molecular formula C23H14O3 B4627276 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)

3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one has been achieved through various methods, including green, catalyst-free, and solvent-free conditions, providing high yields and demonstrating the effectiveness of microwave irradiation in these syntheses (Kumar et al., 2015). Additionally, a microwave-assisted method has been described for synthesizing novel derivatives with excellent yields, underlining the efficiency of this approach (Ashok et al., 2017).

Molecular Structure Analysis

The molecular structure of tricyclic natural-product-like compounds, including 3,4-diphenyl derivatives of furo[3,2-g]chromen-7-one, has been explored through X-ray analysis, revealing incommensurately modulated structures which suggest complex intermolecular interactions (Guiblin et al., 2006). The theoretical and experimental study of a novel psoralen derivative closely related to furo[3,2-g]chromen-7-one highlighted its molecular structure and bioactivity potential, showcasing the compound's planarity and electronic features (Turbay et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of a novel derivative of 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one was investigated, demonstrating its potential in forming novel enamines/enaminones and benzofuran derivatives with biologically relevant substituents (Ali et al., 2020). This underlines the versatility of the furo[3,2-g]chromen-7-one scaffold in chemical transformations.

Physical Properties Analysis

The synthesis and detailed physical properties analysis of derivatives, including their crystal structure and cytotoxicity, provide insights into the structural requirements for biological activity and the influence of substituents on the molecule's physical characteristics (Hu et al., 2010).

Chemical Properties Analysis

A study on the synthesis, spectral analysis, quantum studies, and thermodynamic properties of a novel furo[3,2-g] chromene derivative emphasizes the compound's potential in non-linear optical applications and provides a comprehensive understanding of its chemical properties (Halim & Ibrahim, 2022).

Scientific Research Applications

Antioxidant and Antimicrobial Agent

3,5-diphenyl-7H-furo[3,2-g]chromen-7-one and its derivatives have shown promise as antioxidants and antimicrobial agents. For instance, certain synthesized compounds in this category demonstrated significant radical scavenging ability and antimicrobial potency, supporting their potential application in these fields (Ashok et al., 2017).

Structural and Molecular Analysis

The compound has been the subject of structural and molecular analysis, revealing incommensurately modulated structures in some derivatives. Such insights are crucial for understanding the molecular configurations and potential applications of these compounds in various fields (Guiblin et al., 2006).

Antitumor Activity

Derivatives of 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one have shown potential in antitumor activity. Studies have synthesized and evaluated these compounds, revealing their effectiveness against certain cancer cell lines, indicating their potential application in cancer research and treatment (Chun, 2010).

Synthesis and Characterization

The compound has been a focal point for the development of green, catalyst-free, and solvent-free synthesis methods. These novel approaches highlight the versatility and environmental sustainability of producing these compounds, making them more accessible for various scientific applications (Kumar et al., 2015).

Antidepressant-like Action

Some derivatives of this compound have been studied for their antidepressant-like effects. Research indicates that certain compounds within this category can impact the serotonergic system, suggesting potential applications in the treatment of depression (Deng et al., 2010).

Optical and Photoelectrical Characterization

The compound's derivatives have been analyzed for their optical and photoelectrical properties, pointing to potential applications in optoelectronic device development. These studies contribute to a deeper understanding of the material's physical properties and potential technological applications (Ibrahim et al., 2017).

properties

IUPAC Name |

3,5-diphenylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O3/c24-23-12-17(15-7-3-1-4-8-15)18-11-19-20(16-9-5-2-6-10-16)14-25-21(19)13-22(18)26-23/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEONDSNCSYCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-diphenyl-7H-furo[3,2-g]chromen-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)

![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)

![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)

![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)

![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)

![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)